L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-
Overview
Description
A 75925 has HIV antiviral & HIV type 1 protease inhibitory activity.
Scientific Research Applications
Chiral Ligands in Catalysis
A significant application of L-Iditol derivatives is in the field of catalysis. For instance, a chiral 1,4-diphosphine derived from L-Iditol has been prepared and used as a homogeneous hydrogenation catalyst for dehydroamino acids, producing S-amino acids with moderate optical yields (Bakos, Heil, & Markó, 1983). Moreover, chiral ligands containing two dioxolane rings, starting from L-Iditol, formed cis- and trans-chelate complexes of rhodium, showing potential in asymmetric hydrogenation (Brown, Dayrit, & Sinou, 1987).
Synthesis of Derivatives and Chemical Compounds
The synthesis of L-Iditol derivatives has led to the creation of various chemical compounds. For example, 1,6-Diamino-2,5-anhydro-1,6-dideoxy-L-iditol and its derivatives have been synthesized, showing potential for the formation of tricyclic derivatives and quaternary salts with no muscarine-like biological activity (Kuszmann & Pelczer, 1981). In another instance, new chiral phosphine ligands were prepared from D-mannitol and used as asymmetric homogenous catalysts in hydroesterification of styrene (Mindong & Youfei, 2004).
Applications in Medicinal Chemistry
Although specific applications in medicinal chemistry directly involving L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- were not found, the derivative compounds and related structures have shown potential in the field. For instance, derivatives of L-Iditol have been used in the synthesis of HIV protease inhibitors (Gurjar, Pal, Rao, Pariza, & Chorghade, 1997) and in the preparation of N-Acetylglucosaminidase inhibitors (Schumacher-Wandersleb, Petersen, & Peter, 1994).
properties
CAS RN |
142861-15-2 |
---|---|
Product Name |
L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl- |
Molecular Formula |
C44H54N4O8 |
Molecular Weight |
766.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
TZRRVSCDIPHXHN-RRUVMKMCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Appearance |
Solid powder |
Other CAS RN |
142861-15-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 75925; A-75925; A75925; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.